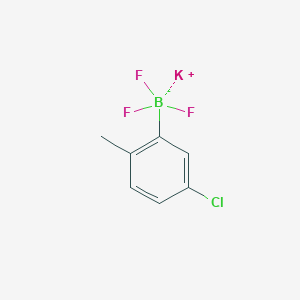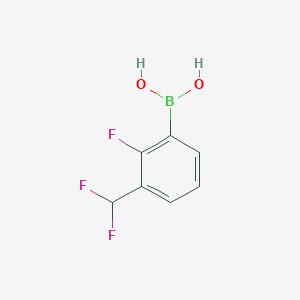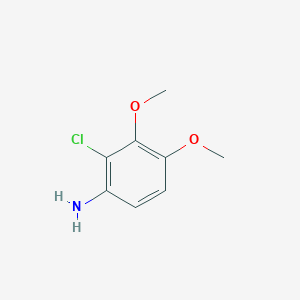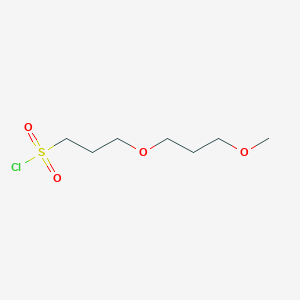
(1S)-1-Cyclopropylprop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-Cyclopropylprop-2-yn-1-ol: is an organic compound characterized by a cyclopropyl group attached to a prop-2-yn-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Cyclopropylprop-2-yn-1-ol typically involves the reaction of cyclopropylacetylene with formaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: (1S)-1-Cyclopropylprop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving cyclopropyl and alkyne groups, providing insights into enzyme specificity and mechanism.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or other bioactive molecules.
Industry: In industrial applications, (1S)-1-Cyclopropylprop-2-yn-1-ol can be used as an intermediate in the synthesis of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism by which (1S)-1-Cyclopropylprop-2-yn-1-ol exerts its effects depends on its interaction with specific molecular targets. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The cyclopropyl and alkyne groups can interact with various amino acid residues, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(1R)-1-Cyclopropylprop-2-yn-1-ol: An enantiomer with similar structural features but different stereochemistry.
Cyclopropylacetylene: A simpler compound lacking the hydroxyl group.
Propargyl alcohol: Similar alkyne functionality but without the cyclopropyl group.
Uniqueness: (1S)-1-Cyclopropylprop-2-yn-1-ol is unique due to its combination of a cyclopropyl group and an alkyne moiety, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C6H8O |
|---|---|
Molecular Weight |
96.13 g/mol |
IUPAC Name |
(1S)-1-cyclopropylprop-2-yn-1-ol |
InChI |
InChI=1S/C6H8O/c1-2-6(7)5-3-4-5/h1,5-7H,3-4H2/t6-/m1/s1 |
InChI Key |
NFQRIJRWUCDRPN-ZCFIWIBFSA-N |
Isomeric SMILES |
C#C[C@H](C1CC1)O |
Canonical SMILES |
C#CC(C1CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


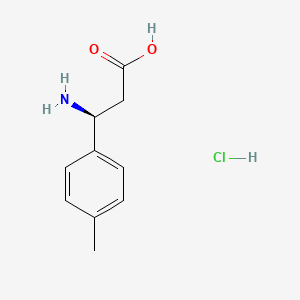
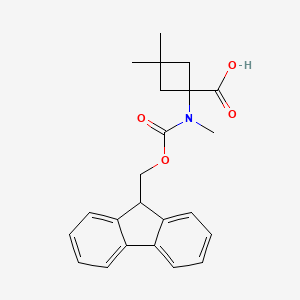
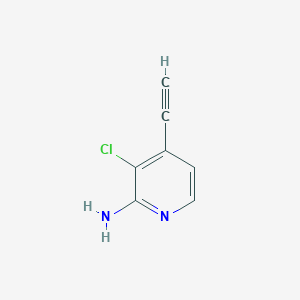
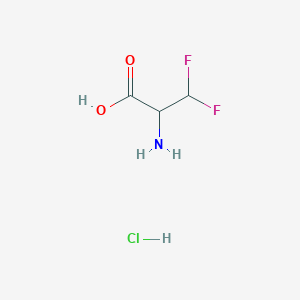
![tert-Butyl 1-oxa-9-azadispiro[2.0.34.43]undecane-9-carboxylate](/img/structure/B13570747.png)
![2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570748.png)
